1-(4-Hydroxyphenyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

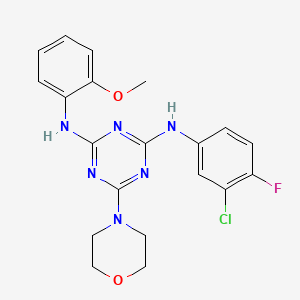

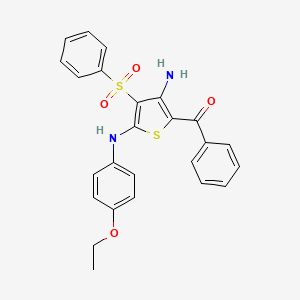

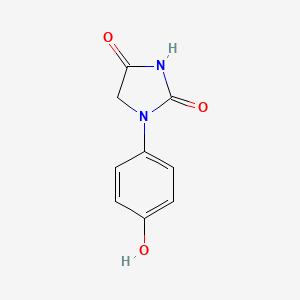

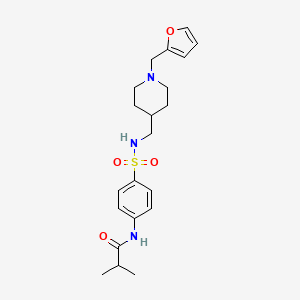

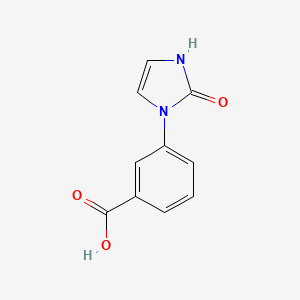

“1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” can be represented by the SMILES stringOc1ccc(cc1)N2CC(=O)NC2=O . The InChI code for the compound is 1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-5,12-13H,(H,10,14) . Physical And Chemical Properties Analysis

“1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a powder at room temperature . It has a molecular weight of 192.17 .Wissenschaftliche Forschungsanwendungen

Application 1: Anticoagulant and Anticancer Activities

- Summary of the Application : Imidazolidine-2,4-dione derivatives, including 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione, have been investigated for their potential as anticoagulant and anticancer agents .

- Methods of Application : The compounds were synthesized and characterized using Fourier transform infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon nuclear magnetic resonance (13C-NMR), Mass Spectrometry (MS), and elemental analyses. The synthesized compounds were then screened for MCF-7 breast cancer cell line and anti-coagulant activities .

- Results or Outcomes : The compound 3- (2,6-bis (4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one 5f showed a high response in anticoagulant screening compared with the reference of heparin. The compound 3- { [-1,3-Dimethyl-2,6-di (4’-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione 3e was highly active against MCF-7 breast cancer cell line compared with the reference .

Application 2: Antimicrobial Potential

- Summary of the Application : A series of different imidazolidine-2,4-dione derivatives, including 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione, were synthesized and examined for in vitro antimicrobial activity against 15 strains of bacteria and 4 strains of yeast .

- Methods of Application : The antimicrobial activity was evaluated by the determination of the minimal inhibitory concentration (MIC) and the minimal microbicidal concentration (MMC) using the microdilution method .

- Results or Outcomes : The assayed compounds exerted moderate antibacterial and weak antifungal activity. The antimicrobial activities were influenced by the structure and concentration of the tested compounds as well as the type of test microorganisms .

Application 3: Anticonvulsant Activity

- Summary of the Application : Imidazolidine-2,4-dione derivatives have been studied for their potential as anticonvulsant agents .

- Methods of Application : The anticonvulsant activity of these derivatives was evaluated through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .

- Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −8.31, −9.23, −8.91, and −10.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .

Application 4: Hair Treatment

- Summary of the Application : Imidazolidine-2,4-dione derivatives are used in hair treatment products .

- Methods of Application : The treatment process usually includes three tasks: (i) applying the product to the hair, (ii) blow-drying the hair, and (iii) heat-treating the hair (generally with a flat iron) .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it is implied that the use of these compounds in hair treatment products leads to improved hair health and appearance .

Application 5: Antiepileptic Activity

- Summary of the Application : Imidazolidine-2,4-dione derivatives, such as phenytoin, are well-known for their use in the treatment of sudden epileptic illness .

- Methods of Application : The antiepileptic activity of these derivatives is typically evaluated through clinical trials and molecular docking studies .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it is implied that the use of these compounds leads to improved control of epileptic seizures .

Application 6: Antimicrobial Activity

- Summary of the Application : Imidazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial activity .

- Methods of Application : The antimicrobial activity of these derivatives is typically evaluated through in vitro testing against various bacterial strains .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it is implied that the use of these compounds leads to inhibition of bacterial growth .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSRHILLPJYTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)

![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)

![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)